2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol
CAS No.: 1243973-58-1
Cat. No.: VC6912768
Molecular Formula: C9H11N5O2
Molecular Weight: 221.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1243973-58-1 |
---|---|
Molecular Formula | C9H11N5O2 |
Molecular Weight | 221.22 |
IUPAC Name | 2-amino-6-methoxy-4-(2-methyltetrazol-5-yl)phenol |
Standard InChI | InChI=1S/C9H11N5O2/c1-14-12-9(11-13-14)5-3-6(10)8(15)7(4-5)16-2/h3-4,15H,10H2,1-2H3 |
Standard InChI Key | RAGKFKIPBDGHME-UHFFFAOYSA-N |
SMILES | CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Formula
The compound’s structure comprises a phenol ring substituted at the 2-, 4-, and 6-positions with amino, 2-methyltetrazole, and methoxy groups, respectively (Figure 1). The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to its polarity and potential for hydrogen bonding.
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 1243973-58-1 |
Molecular Formula | |
Molecular Weight | 221.22 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Spectroscopic Characterization
While experimental spectral data (FTIR, -NMR, -NMR) for this specific compound are unavailable, analogous tetrazole-phenol derivatives exhibit distinctive signals:
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FTIR: N–H stretching (3,300–3,500 cm), aromatic C=C (1,450–1,600 cm), and tetrazole ring vibrations (1,000–1,200 cm) .
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-NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and NH protons (δ ~5.5 ppm) .
Synthetic Pathways and Optimization
General Tetrazole Synthesis Strategies
The tetrazole moiety is typically synthesized via [3+2] cycloaddition between nitriles and sodium azide, often catalyzed by Lewis acids (e.g., ZnBr) or transition metals (e.g., Cu(II)) under microwave (MW) irradiation . For example:
Yields exceed 90% for aryl nitriles under optimized conditions .
Hypothetical Synthesis Route for 2-Amino-6-Methoxy-4-(2-Methyl-2H-Tetrazol-5-Yl)Phenol
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Nitration and Reduction: Introduce the amino group via nitration of 4-methoxyphenol followed by reduction.
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Tetrazole Ring Formation: React the intermediate nitrile with sodium azide and 2-methylamine under MW irradiation (80–130°C) using Pd/Co nanoparticles .
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Purification: Column chromatography or recrystallization.
Table 2: Catalysts for Tetrazole Synthesis
Catalyst | Conditions | Yield Range |
---|---|---|
ZnBr/AcOH | HO, MW, 160°C | 63–99% |
Pd/Co@CNT NPs | DMF, MW, 80°C, 10 min | 90–99% |
Cu(II)-Schiff base | NMP, MW, 230°C, 3–30 min | 45–93% |
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacement: The tetrazole ring serves as a carboxylic acid bioisostere, enhancing metabolic stability .
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Solubility Modulation: Methoxy and amino groups improve aqueous solubility, critical for oral bioavailability.
Table 3: Comparative Bioactivity of Tetrazole Derivatives
Compound | Activity (IC) | Target |
---|---|---|
AV2 | 12.3 µM (DPPH) | Antioxidant |
AV4 | 8.4 µM (Urease) | Enzyme inhibition |
Valsartan | 1.2 nM (AT) | Antihypertensive |
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